molecular formula C21H27ClN2 B14709892 N-(alpha-(p-Chlorophenyl)benzyl)-N'-cyclohexylethylenediamine CAS No. 23892-45-7

N-(alpha-(p-Chlorophenyl)benzyl)-N'-cyclohexylethylenediamine

Cat. No.: B14709892
CAS No.: 23892-45-7
M. Wt: 342.9 g/mol
InChI Key: NLVNLWJWDYTLMB-UHFFFAOYSA-N
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Description

N-(alpha-(p-Chlorophenyl)benzyl)-N’-cyclohexylethylenediamine is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a p-chlorophenyl group, a benzyl group, and a cyclohexyl group attached to an ethylenediamine backbone. Its chemical properties and reactivity make it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(alpha-(p-Chlorophenyl)benzyl)-N’-cyclohexylethylenediamine typically involves the reaction of p-chlorobenzyl chloride with cyclohexylamine in the presence of a base, followed by the addition of ethylenediamine. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.

    Solvent: Common solvents like ethanol or methanol.

    Catalyst: A base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

N-(alpha-(p-Chlorophenyl)benzyl)-N’-cyclohexylethylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and cyclohexyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted benzyl or cyclohexyl derivatives.

Scientific Research Applications

N-(alpha-(p-Chlorophenyl)benzyl)-N’-cyclohexylethylenediamine has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of N-(alpha-(p-Chlorophenyl)benzyl)-N’-cyclohexylethylenediamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(alpha-(p-Chlorophenyl)benzyl)-N’-methyl-ethylenediamine
  • N-(alpha-(p-Chlorophenyl)benzyl)-N’-ethyl-ethylenediamine
  • N-(alpha-(p-Chlorophenyl)benzyl)-N’-propyl-ethylenediamine

Uniqueness

N-(alpha-(p-Chlorophenyl)benzyl)-N’-cyclohexylethylenediamine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

23892-45-7

Molecular Formula

C21H27ClN2

Molecular Weight

342.9 g/mol

IUPAC Name

N'-[(4-chlorophenyl)-phenylmethyl]-N-cyclohexylethane-1,2-diamine

InChI

InChI=1S/C21H27ClN2/c22-19-13-11-18(12-14-19)21(17-7-3-1-4-8-17)24-16-15-23-20-9-5-2-6-10-20/h1,3-4,7-8,11-14,20-21,23-24H,2,5-6,9-10,15-16H2

InChI Key

NLVNLWJWDYTLMB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCCNC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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